ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride
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Description
Ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H36ClN3O4 and its molecular weight is 502.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 501.2394343 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride, commonly referred to by its chemical structure, is a compound of significant interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C27H35ClN3O4
- Molecular Weight : 469.04 g/mol
- CAS Number : 1189870-48-1
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its effects on the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses.
Inhibition of 5-Lipoxygenase
Research indicates that derivatives of indole compounds, including ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, exhibit potent inhibition of 5-LO activity. For instance, structural modifications in related compounds have shown IC50 values as low as 0.23 μM for inhibiting leukotriene synthesis in human polymorphonuclear leukocytes . This suggests that similar derivatives may have therapeutic potential in treating inflammatory diseases.
Anti-inflammatory Properties
The compound is being explored for its anti-inflammatory effects due to its ability to inhibit leukotriene production. This mechanism is particularly relevant in conditions such as asthma and rheumatoid arthritis, where leukotrienes contribute to inflammation and bronchoconstriction.
Anticancer Activity
Recent studies suggest that indole derivatives can also induce apoptosis in cancer cells. The compound's structural features may enhance its ability to interact with cancer cell signaling pathways, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O4.ClH/c1-5-33-27(32)26-20(3)30(21-8-6-19(2)7-9-21)25-11-10-23(16-24(25)26)34-18-22(31)17-29-14-12-28(4)13-15-29;/h6-11,16,22,31H,5,12-15,17-18H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMWWTWKWBGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C)O)C4=CC=C(C=C4)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052545-35-3 |
Source
|
Record name | 1H-Indole-3-carboxylic acid, 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-2-methyl-1-(4-methylphenyl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052545-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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